Cas no 60972-04-5 (6-Benzylamino-7-deazapurine)

6-Benzylamino-7-deazapurine structure
6-Benzylamino-7-deazapurine structure
Product name:6-Benzylamino-7-deazapurine
CAS No:60972-04-5
MF:C13H12N4
MW:224.26118183136
CID:953785
PubChem ID:4572325

6-Benzylamino-7-deazapurine Chemical and Physical Properties

Names and Identifiers

    • 6-Benzylamino-7-deazapurine
    • N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • W-203278
    • DB-221600
    • Z991897216
    • n-Benzyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-imine
    • AKOS027802521
    • DTXSID70404394
    • CS-0269947
    • 6-benzylamino-7-deazapurine, AldrichCPR
    • 4-(benzylamino)-pyrrolo[2,3-d]pyrimidine
    • 60972-04-5
    • SCHEMBL4354437
    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-(phenylmethyl)-; 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-(phenylmethyl)- (9CI); 7H-Pyrrolo[2,3-d]pyrimidine, 4-(benzylamino)- (6CI,7CI); N-(Phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine; BM 1153; 6-Benzylamino-7-deazapurine
    • Inchi: InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)
    • InChI Key: XQTDTJWTCBSTMC-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3

Computed Properties

  • Exact Mass: 224.10600
  • Monoisotopic Mass: 224.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.6Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.331
  • Melting Point: 202-206°C
  • Boiling Point: 452.5°C at 760 mmHg
  • Flash Point: 227.4°C
  • Refractive Index: 1.752
  • PSA: 53.60000
  • LogP: 2.64300

6-Benzylamino-7-deazapurine Security Information

6-Benzylamino-7-deazapurine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Benzylamino-7-deazapurine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B224920-100mg
6-Benzylamino-7-deazapurine
60972-04-5
100mg
$ 92.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-217307-250 mg
6-Benzylamino-7-deazapurine,
60972-04-5
250MG
¥2,256.00 2023-07-11
TRC
B224920-250mg
6-Benzylamino-7-deazapurine
60972-04-5
250mg
$ 127.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-217307-250mg
6-Benzylamino-7-deazapurine,
60972-04-5
250mg
¥2256.00 2023-09-05
A2B Chem LLC
AG71748-100mg
6-Benzylamino-7-deazapurine
60972-04-5
100mg
$203.00 2023-12-30
TRC
B224920-500mg
6-Benzylamino-7-deazapurine
60972-04-5
500mg
$ 236.00 2023-04-18
A2B Chem LLC
AG71748-500mg
6-Benzylamino-7-deazapurine
60972-04-5
500mg
$333.00 2023-12-30
A2B Chem LLC
AG71748-250mg
6-Benzylamino-7-deazapurine
60972-04-5
250mg
$235.00 2023-12-30

6-Benzylamino-7-deazapurine Related Literature

Additional information on 6-Benzylamino-7-deazapurine

Recent Advances in the Study of 6-Benzylamino-7-deazapurine (CAS: 60972-04-5): A Promising Scaffold in Medicinal Chemistry

6-Benzylamino-7-deazapurine (CAS: 60972-04-5) has emerged as a structurally unique scaffold with significant potential in medicinal chemistry and drug discovery. Recent studies have highlighted its versatile pharmacological properties, particularly in the context of kinase inhibition and antiviral activity. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-Benzylamino-7-deazapurine derivatives exhibit potent inhibitory activity against several protein kinases, including PIM kinases and FLT3, which are crucial targets in oncology. The compound's unique 7-deazapurine core allows for enhanced binding affinity compared to traditional purine-based inhibitors, while the benzylamino group at the 6-position contributes to improved selectivity profiles.

Significant progress has been made in understanding the structure-activity relationship (SAR) of this scaffold. Research from the University of Tokyo (2024) systematically modified various positions of the 6-Benzylamino-7-deazapurine core and identified key pharmacophores responsible for its biological activity. The study revealed that substitutions at the 2-position significantly influence target selectivity, while modifications to the benzyl group can optimize pharmacokinetic properties.

In antiviral research, 6-Benzylamino-7-deazapurine has shown promising activity against RNA viruses. A recent collaborative study between Harvard Medical School and the Pasteur Institute (2024) reported that certain derivatives of this compound exhibit potent inhibition of viral RNA-dependent RNA polymerase (RdRp) with IC50 values in the low micromolar range. This finding opens new avenues for developing broad-spectrum antiviral agents, particularly against emerging RNA viruses.

The synthetic accessibility of 6-Benzylamino-7-deazapurine has been improved through recent methodological advances. A 2023 paper in Organic Letters described a novel one-pot synthesis approach that significantly increases yield (up to 78%) while reducing the number of purification steps. This development is particularly important for scaling up production for preclinical and clinical studies.

From a drug development perspective, several pharmaceutical companies have included 6-Benzylamino-7-deazapurine derivatives in their pipelines. Notably, Phase I clinical trials have begun for a FLT3 inhibitor based on this scaffold, with preliminary results showing favorable safety profiles and promising pharmacokinetic characteristics. This represents a significant milestone in translating the compound's potential into clinical applications.

Future research directions for 6-Benzylamino-7-deazapurine include further optimization of its drug-like properties, exploration of combination therapies, and expansion of its therapeutic indications. The compound's structural flexibility and demonstrated biological activities across multiple target classes position it as a valuable platform for continued medicinal chemistry exploration and drug development efforts.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司